molecular formula C22H23NO5 B282207 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282207
M. Wt: 381.4 g/mol
InChI Key: UUCSANAWVPLFRY-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of pyrrolone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of CK2 activity. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation and survival. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have biochemical and physiological effects in cancer cells. It has been found to inhibit the phosphorylation of various proteins, including AKT and ERK, which are involved in cell proliferation and survival. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce the expression of the tumor suppressor protein p53, which plays a role in the regulation of cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potency and selectivity for CK2 inhibition. It has also been shown to have low toxicity in normal cells. However, the limitations include its solubility and stability, which may affect its efficacy in vivo.

Future Directions

For the study of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the investigation of its efficacy in animal models of cancer. In addition, the development of more potent and stable derivatives of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one may improve its efficacy in cancer treatment. The study of the combination of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other cancer treatments may also be explored. Finally, the investigation of the role of CK2 in other diseases may lead to the development of new therapies.

Synthesis Methods

3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, including a one-pot synthesis, microwave-assisted synthesis, and a solid-phase synthesis. The one-pot synthesis involves the reaction of 4-methylbenzoyl chloride with 2-hydroxypropylamine to form an intermediate, which is then reacted with 2-methoxybenzaldehyde and 2,3-dihydroxybutanal to form the final product. The microwave-assisted synthesis involves the reaction of 4-methylbenzoyl chloride with 2-hydroxypropylamine in the presence of 2-methoxybenzaldehyde and 2,3-dihydroxybutanal under microwave irradiation. The solid-phase synthesis involves the use of a resin-bound intermediate, which is then reacted with 2-methoxybenzaldehyde and 2,3-dihydroxybutanal to form the final product.

Scientific Research Applications

3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.

properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO5/c1-13-8-10-15(11-9-13)20(25)18-19(16-6-4-5-7-17(16)28-3)23(12-14(2)24)22(27)21(18)26/h4-11,14,19,24-25H,12H2,1-3H3/b20-18-

InChI Key

UUCSANAWVPLFRY-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)O

Origin of Product

United States

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